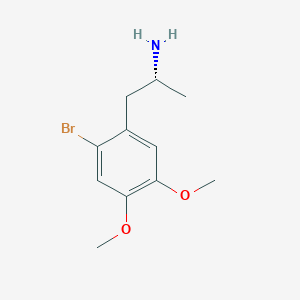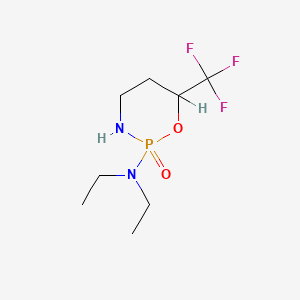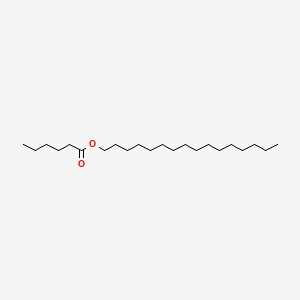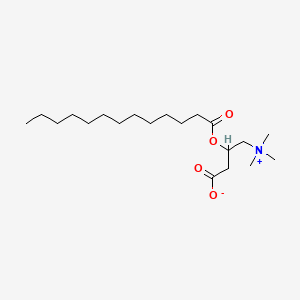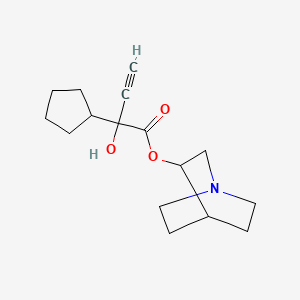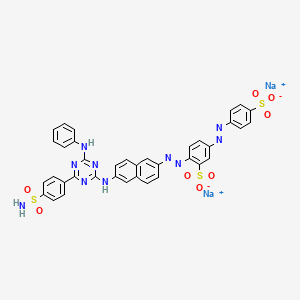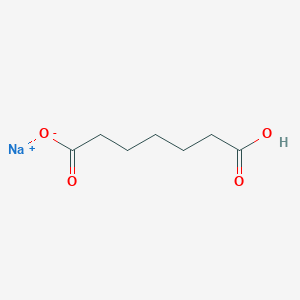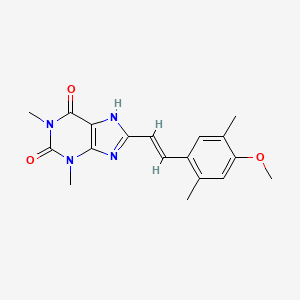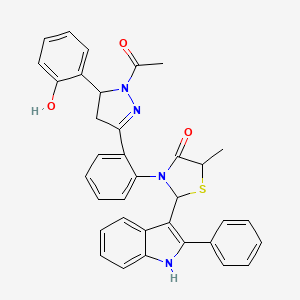
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(5-methyl-4-oxo-2-(2-phenyl-1H-indol-3-yl)-3-thiazolidinyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-ピラゾール、1-アセチル-4,5-ジヒドロ-5-(2-ヒドロキシフェニル)-3-(2-(5-メチル-4-オキソ-2-(2-フェニル-1H-インドール-3-イル)-3-チアゾリジニル)フェニル)-は、ピラゾール類に属する複雑な有機化合物です。ピラゾール類は、隣接する2つの窒素原子を含む5員環のヘテロ環式化合物です。この特定の化合物は、ヒドロキシフェニル、インドール、チアゾリジニル部分など、複数の官能基を含む複雑な構造が特徴です。
準備方法
合成経路と反応条件
1H-ピラゾール、1-アセチル-4,5-ジヒドロ-5-(2-ヒドロキシフェニル)-3-(2-(5-メチル-4-オキソ-2-(2-フェニル-1H-インドール-3-イル)-3-チアゾリジニル)フェニル)-の合成は、通常、複数段階の有機反応を伴います。
工業生産方法
このような複雑な化合物の工業生産方法では、収率と純度を最大限に高めるために反応条件を最適化する必要があります。これには、反応を促進するために、触媒、制御された温度、および特定の溶媒の使用が含まれる場合があります。
化学反応の分析
反応の種類
1H-ピラゾール、1-アセチル-4,5-ジヒドロ-5-(2-ヒドロキシフェニル)-3-(2-(5-メチル-4-オキソ-2-(2-フェニル-1H-インドール-3-イル)-3-チアゾリジニル)フェニル)-は、以下を含む様々な化学反応を起こす可能性があります。
酸化: ヒドロキシフェニル基は酸化されてキノンを形成できます。
還元: カルボニル基はアルコールに還元できます。
置換: 求電子置換反応と求核置換反応は、分子の異なる位置で起こる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および目的の置換に応じて様々な求核剤や求電子剤が含まれます。
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、ヒドロキシフェニル基の酸化はキノンを生じ、カルボニル基の還元はアルコールを生じます。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子を合成するためのビルディングブロックとして使用できます。そのユニークな構造により、様々な修飾が可能になり、合成有機化学において貴重な存在となっています。
生物学と医学
生物学と医学において、類似の構造を持つ化合物は、その潜在的な薬理作用について研究されてきました。それらは、抗炎症作用、抗がん作用、または抗菌作用などの性質を示す可能性があります。
産業
産業において、このような化合物は、その独特の化学的性質により、ポリマーや染料などの新素材の開発に使用できます。
作用機序
1H-ピラゾール、1-アセチル-4,5-ジヒドロ-5-(2-ヒドロキシフェニル)-3-(2-(5-メチル-4-オキソ-2-(2-フェニル-1H-インドール-3-イル)-3-チアゾリジニル)フェニル)-の作用機序は、その具体的な用途によって異なります。例えば、薬理作用を示す場合、酵素や受容体などの特定の分子標的に作用して、生体経路を調節する可能性があります。
類似化合物との比較
類似化合物
類似の化合物には、他のピラゾール誘導体、インドール誘導体、チアゾリジニル誘導体などがあります。これらの各化合物のクラスは、独自の特徴と用途を持っています。
独自性
1H-ピラゾール、1-アセチル-4,5-ジヒドロ-5-(2-ヒドロキシフェニル)-3-(2-(5-メチル-4-オキソ-2-(2-フェニル-1H-インドール-3-イル)-3-チアゾリジニル)フェニル)-を際立たせているのは、複数の官能基の組み合わせであり、これにより独特の化学的および生物学的特性が得られます。
特性
CAS番号 |
133405-41-1 |
|---|---|
分子式 |
C35H30N4O3S |
分子量 |
586.7 g/mol |
IUPAC名 |
3-[2-[2-acetyl-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]-5-methyl-2-(2-phenyl-1H-indol-3-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C35H30N4O3S/c1-21-34(42)38(35(43-21)32-25-15-6-9-17-27(25)36-33(32)23-12-4-3-5-13-23)29-18-10-7-14-24(29)28-20-30(39(37-28)22(2)40)26-16-8-11-19-31(26)41/h3-19,21,30,35-36,41H,20H2,1-2H3 |
InChIキー |
BYINXFVODHRFED-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(S1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5C6=NN(C(C6)C7=CC=CC=C7O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


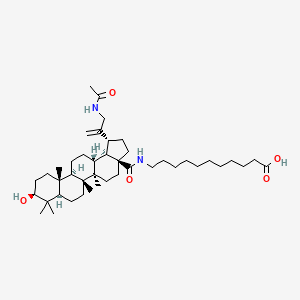
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
